molecular formula C13H22N6O B2627118 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide CAS No. 2034426-71-4

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide

Cat. No. B2627118
CAS RN: 2034426-71-4
M. Wt: 278.36
InChI Key: HZTYCAPFWVETQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide, commonly referred to as BAC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BAC is a triazine-based compound that is widely used in the synthesis of polymers, resins, and coatings.

Scientific Research Applications

Antitumor and Anticancer Applications N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide and its related compounds have been explored for their potential antitumor and anticancer properties. Notably, it has been used as a prodrug for pentamethylmelamine, an experimental anticancer agent, indicating its potential in drug delivery systems for cancer treatment (Ferrer, Naughton, & Threadgill, 2002). Additionally, derivatives of this compound have shown significant anticancer activity, particularly against melanoma cell lines, suggesting their potential as candidates for further development in cancer therapeutics (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Antimicrobial and Antiviral Applications The derivatives of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide have shown promising antimicrobial and antiviral activities. Studies indicate their efficacy against a variety of bacterial strains, including MRSA and VRE, as well as their potential as biofilm inhibitors, highlighting their potential use in combating bacterial infections (Mekky & Sanad, 2020). Additionally, their antiviral activity, particularly against influenza A (H1N1) virus, has been demonstrated, underlining their potential in the development of new antiviral drugs (Demchenko et al., 2020).

Structural and Synthetic Chemistry Compounds related to N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-cyclopropylacetamide have been used as building blocks in synthetic chemistry. Their applications range from forming hydrogen-bond networks and catalyst analogs to the synthesis of fluorescent dyes exhibiting large Stokes shifts, showcasing their versatility in various chemical synthesis and material science applications (Xiao, Pöthig, & Hintermann, 2015).

Corrosion Inhibition Specific derivatives of this chemical have been studied for their role as corrosion inhibitors, particularly for carbon steel in acidic environments. Their high inhibition efficiency and stability underline their potential in industrial applications to protect metals from corrosion (Hu et al., 2016).

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O/c1-18(2)12-15-10(16-13(17-12)19(3)4)8-14-11(20)7-9-5-6-9/h9H,5-8H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTYCAPFWVETQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)CC2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.